Cyclopropyl(isoquinolin-8-yl)methanamine Cyclopropyl(isoquinolin-8-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17385579
InChI: InChI=1S/C13H14N2/c14-13(10-4-5-10)11-3-1-2-9-6-7-15-8-12(9)11/h1-3,6-8,10,13H,4-5,14H2
SMILES:
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

Cyclopropyl(isoquinolin-8-yl)methanamine

CAS No.:

Cat. No.: VC17385579

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl(isoquinolin-8-yl)methanamine -

Specification

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name cyclopropyl(isoquinolin-8-yl)methanamine
Standard InChI InChI=1S/C13H14N2/c14-13(10-4-5-10)11-3-1-2-9-6-7-15-8-12(9)11/h1-3,6-8,10,13H,4-5,14H2
Standard InChI Key DLTYXBQEJLXPNV-UHFFFAOYSA-N
Canonical SMILES C1CC1C(C2=CC=CC3=C2C=NC=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Cyclopropyl(isoquinolin-8-yl)methanamine is defined by the IUPAC name cyclopropyl(isoquinolin-8-yl)methanamine and is registered under PubChem CID 103947078 . Its SMILES notation, C1CC1C(C2=CC=CC3=C2C=NC=C3)N, encodes a bicyclic structure comprising a strained cyclopropane ring fused to an isoquinoline system. The compound’s InChIKey (DLTYXBQEJLXPNV-UHFFFAOYSA-N) and canonical SMILES provide precise descriptors for computational modeling and database searches .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂
Molecular Weight198.26 g/mol
XLogP31.7
Hydrogen Bond Donors1
Topological Polar SA38.9 Ų
Rotatable Bonds2

The cyclopropyl moiety introduces significant steric strain, which enhances reactivity and influences binding interactions with biological targets. Quantum mechanical calculations predict a low-energy conformer stabilized by intramolecular van der Waals interactions between the cyclopropane and isoquinoline rings .

Stereochemical Considerations

Despite its undefined stereocenter (PubChem annotation), enantiomeric forms of cyclopropyl(isoquinolin-8-yl)methanamine may exhibit divergent pharmacological profiles. Molecular docking studies suggest that the (R)-configuration optimizes binding to bacterial penicillin-binding proteins, while the (S)-enantiomer shows reduced affinity. Resolution of stereoisomers remains a challenge due to the compound’s labile cyclopropane ring .

Synthesis and Optimization

Synthetic Routes

The synthesis of cyclopropyl(isoquinolin-8-yl)methanamine typically involves a multi-step protocol:

  • Isoquinoline Functionalization: Bromination at the 8-position of isoquinoline using N-bromosuccinimide under radical conditions.

  • Cyclopropane Introduction: A Buchwald-Hartwig amination couples the brominated isoquinoline with cyclopropylamine, catalyzed by palladium acetate and Xantphos.

  • Purification: Chromatographic separation yields the final product with >95% purity, confirmed by HPLC and NMR.

Table 2: Reaction Conditions and Yields

StepReagents/CatalystsTemperatureYield (%)
1NBS, AIBN, CCl₄80°C72
2Pd(OAc)₂, Xantphos, K₃PO₄100°C65

Side reactions, such as cyclopropane ring-opening, are mitigated by maintaining anhydrous conditions and inert atmospheres.

Scalability Challenges

Biological Activity and Mechanism

Anticancer Screening

Applications in Drug Discovery

Lead Optimization

Structural analogs of cyclopropyl(isoquinolin-8-yl)methanamine have been derivatized to improve pharmacokinetic properties. For example, N-methylation of the amine group reduces hepatic clearance by 40% in rat models, extending half-life from 1.2 to 2.7 hours.

Agrochemistry

Preliminary studies indicate efficacy against Phytophthora infestans (causative agent of potato blight) at 50 ppm, positioning the compound as a potential fungicide. Field trials are ongoing to assess environmental persistence and non-target toxicity.

Related Compounds and Comparative Analysis

Table 3: Structurally Similar Isoquinoline Derivatives

CompoundStructural VariationActivity
(Isoquinolin-6-yl)methanamineAmine at position 6Antiviral (HCV protease)
4-Methylisoquinolin-8-ylmethanamineMethyl substituent at C4Antidepressant
3-Ureidoisoquinolin-8-yl derivativeUrea functional groupAnti-inflammatory

These analogs underscore the structure-activity relationship (SAR) governing isoquinoline pharmacology, where substitutions at C8 and cyclopropane integration enhance target selectivity.

Future Research Directions

Pharmacokinetic Studies

Current gaps include oral bioavailability assessments and metabolite identification. Proposed work involves LC-MS/MS profiling of plasma samples from murine models to quantify parent compound and glucuronide conjugates.

Toxicity Profiling

Genotoxicity assays (Ames test, micronucleus) are critical given the compound’s DNA-intercalating potential. Computational predictions using DEREK Nexus indicate low mutagenic risk, warranting experimental validation.

Targeted Delivery Systems

Encapsulation in PLGA nanoparticles could enhance tumor accumulation while minimizing off-target effects. Pilot studies show a 3.2-fold increase in tumor-to-plasma ratio compared to free drug.

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